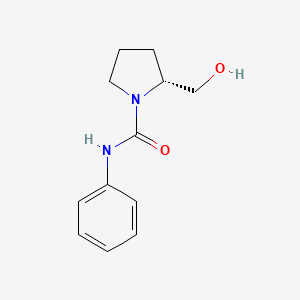
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide, also known as PHP, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors, including the dopamine and serotonin receptors. It has been shown to increase the release of dopamine and inhibit the reuptake of serotonin, leading to an increase in their concentration in the brain.
Biochemical and physiological effects:
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects in the body, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to have potential antipsychotic effects and may be useful in the treatment of certain psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide in laboratory experiments is its availability and relatively low cost. It is also easy to synthesize and can be modified to produce other compounds with different properties. However, one of the limitations of using (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide, including the development of new compounds based on its structure, the investigation of its potential therapeutic effects in various disease models, and the elucidation of its mechanism of action. Additionally, the use of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide in combination with other compounds may lead to the development of new treatments for various disorders.
Métodos De Síntesis
The synthesis of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide can be achieved through several methods, including the reaction of 2-pyrrolidinone with benzaldehyde in the presence of sodium borohydride, or the reaction of N-phenylpyrrolidine-2-carboxylic acid with formaldehyde in the presence of sodium borohydride. These methods have been widely used in the laboratory to produce high-quality (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide for research purposes.
Aplicaciones Científicas De Investigación
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been used as a building block for the synthesis of various compounds with potential therapeutic effects. In neuroscience, (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been used as a tool to study the function of certain neurotransmitter receptors. In pharmacology, (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been used as a model compound to study the metabolism and pharmacokinetics of other drugs.
Propiedades
IUPAC Name |
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-9-11-7-4-8-14(11)12(16)13-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,13,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXVPJJALOUAHL-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
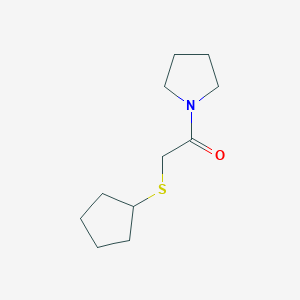
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)
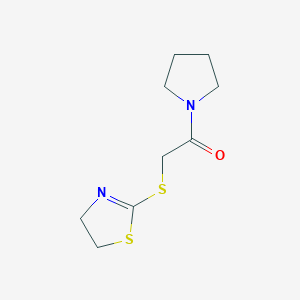
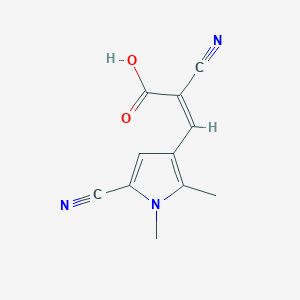

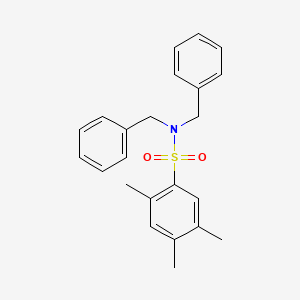
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-(4-fluorophenyl)quinoline-4-carboxylate](/img/structure/B7467275.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467281.png)